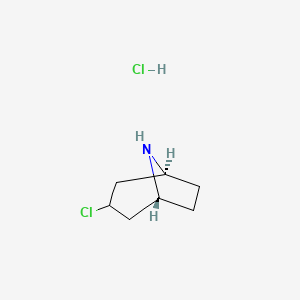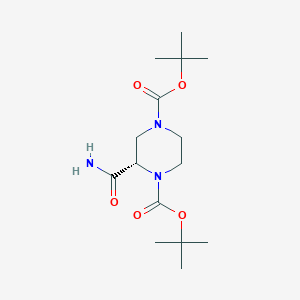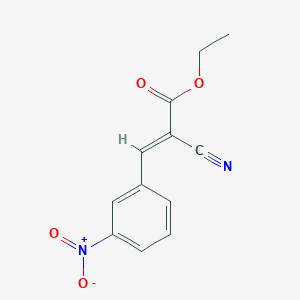![molecular formula C19H29NO4 B3103416 Carbonic acid, (3S,4R)-1,3-diMethyl-4-[3-(1-Methylethoxy)phenyl]-4-piperidinyl ethyl ester (9CI) CAS No. 143957-08-8](/img/structure/B3103416.png)
Carbonic acid, (3S,4R)-1,3-diMethyl-4-[3-(1-Methylethoxy)phenyl]-4-piperidinyl ethyl ester (9CI)
Übersicht
Beschreibung
Carbonate esters are organic compounds that are esters of carbonic acid . They consist of a carbonyl group flanked by two alkoxy groups . The general structure of these carbonates is R−O−C(=O)−O−R’ .
Synthesis Analysis
Organic carbonates are typically not prepared from inorganic carbonate salts . Two main routes to carbonate esters are practiced: the reaction of an alcohol (or phenol) with phosgene (phosgenation), and the reaction of an alcohol with carbon monoxide and an oxidizer (oxidative carbonylation) . Other carbonate esters may subsequently be prepared by transesterification .Molecular Structure Analysis
Carbonate esters have planar OC(OC)2 cores, which confers rigidity . The unique O=C bond is short, while the C-O bonds are more ether-like .Chemical Reactions Analysis
Esters, including carbonate esters, can be hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol . This process is called saponification .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific carbonate ester would depend on its exact molecular structure. In general, carbonate esters have planar OC(OC)2 cores .Wissenschaftliche Forschungsanwendungen
Structural Characterization and Potential Applications :
- Terflavoxate-HCl, a structurally similar compound to the one , has been studied for its potential as an antispasmodic for the lower urinary tract. Its UV, IR, NMR, and MS spectra fully confirmed its structure (Leonardi et al., 1993).
Derivative Synthesis and Chemical Properties :
- Research on derivatives of a similar chemical structure has been conducted, focusing on their synthesis and characterization. These studies provide insights into the chemical properties and potential applications of these compounds in various fields (Prostakov et al., 1970).
Fragrance Material Review :
- Carbonic acid, methyl phenylmethyl ester, a related compound, has been reviewed for its use as a fragrance ingredient. This includes a detailed summary of its physical properties, toxicity, skin irritation, and sensitization data, which could be relevant for similar compounds in fragrance applications (Mcginty et al., 2012).
Chemoenzymatic Applications :
- The compound has been utilized in chemoenzymatic processes such as the lipase-catalyzed perhydrolysis of dimethyl carbonate with hydrogen peroxide for the epoxidation of olefins. This indicates its potential in organic synthesis and industrial applications (Rüsch gen. Klaas and Warwel, 1999).
Acidic Properties and Electrophoresis Applications :
- The acidity constants of compounds with acidic carbon atoms, including similar esters, have been determined using capillary electrophoresis. This research could inform the use of the compound in analytical chemistry and related fields (Mofaddel et al., 2004).
Synthesis and Stereochemistry in Pharmaceutical Research :
- The synthesis and stereochemical analysis of similar compounds have been conducted, which is crucial in the development of pharmaceuticals and understanding their interactions at the molecular level (Peeters et al., 1994).
Potential Neuroprotective Therapeutic Applications :
- Research into dimethyl-carbamic acid derivatives, closely related to the compound , has shown potential for multi-target therapeutic neuroprotective approaches in treatments for diseases like Alzheimer's (Lecanu et al., 2010).
Wirkmechanismus
The mechanism of ester hydrolysis occurs through a typical nucleophilic acyl substitution pathway in which hydroxide ion is the nucleophile that adds to the ester carbonyl group to give a tetrahedral intermediate . Loss of alkoxide ion then gives a carboxylic acid, which is deprotonated to give the carboxylate ion .
Eigenschaften
IUPAC Name |
[(3S,4R)-1,3-dimethyl-4-(3-propan-2-yloxyphenyl)piperidin-4-yl] ethyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c1-6-22-18(21)24-19(10-11-20(5)13-15(19)4)16-8-7-9-17(12-16)23-14(2)3/h7-9,12,14-15H,6,10-11,13H2,1-5H3/t15-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGKBIRRFPYKKZ-HNAYVOBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1(CCN(CC1C)C)C2=CC(=CC=C2)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O[C@@]1(CCN(C[C@@H]1C)C)C2=CC(=CC=C2)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3103337.png)




![6-Bromobenzo[b]thiophene-5-carbaldehyde](/img/structure/B3103353.png)







![2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, (Z)-](/img/structure/B3103411.png)